8-Chloroadenosine-5'-O-monophosphatesodiumsalt
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Overview
Description
8-Chloroadenosine-5’-O-monophosphatesodiumsalt is a chemical compound that is an analogue of adenosine-5’-O-monophosphate. In this compound, the hydrogen in position 8 of the adenine nucleobase has been replaced by chlorine . It is a potential metabolite of the PKA activator 8-Chloroadenosine-3’,5’-cyclic monophosphate, released by the action of phosphodiesterases .
Preparation Methods
The preparation of 8-Chloroadenosine-5’-O-monophosphatesodiumsalt involves synthetic routes where adenosine-5’-O-monophosphate is modified by replacing the hydrogen in position 8 of the adenine nucleobase with chlorine . The compound is typically crystallized or lyophilized to form its sodium salt . Industrial production methods may involve large-scale synthesis and purification processes to ensure high purity and stability .
Chemical Reactions Analysis
8-Chloroadenosine-5’-O-monophosphatesodiumsalt undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: The chlorine atom in the compound can be substituted under certain conditions, leading to the formation of different analogues.
Common Reagents and Conditions: Typical reagents include phosphodiesterases for the release of the compound from its cyclic form.
Major Products: The major products formed from these reactions include various analogues of adenosine-5’-O-monophosphate with different substituents at the 8-position.
Scientific Research Applications
8-Chloroadenosine-5’-O-monophosphatesodiumsalt has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloroadenosine-5’-O-monophosphatesodiumsalt involves its conversion to 8-Chloro-ATP by adenosine kinase . This compound then incorporates into RNA during transcription, inhibiting RNA synthesis . It also depletes ATP levels in cells, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent autophagic cell death . The compound’s activity is associated with the inhibition of the mTOR pathway, which is crucial for cell growth and proliferation .
Comparison with Similar Compounds
8-Chloroadenosine-5’-O-monophosphatesodiumsalt can be compared with other similar compounds, such as:
8-Azaadenosine: Both compounds show similar toxicity profiles in cancer cell lines.
8-Chloroadenosine: This compound is a nucleoside analogue and an active metabolite of 8-Chloro-cAMP.
8-Chloroadenosine-3’,5’-cyclic monophosphate: This compound is a PKA activator and is metabolized to 8-Chloroadenosine-5’-O-monophosphatesodiumsalt by phosphodiesterases.
The uniqueness of 8-Chloroadenosine-5’-O-monophosphatesodiumsalt lies in its specific substitution at the 8-position, which imparts distinct biochemical properties and therapeutic potential .
Properties
Molecular Formula |
C10H11ClN5Na2O7P |
---|---|
Molecular Weight |
425.63 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(6-amino-8-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H13ClN5O7P.2Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI Key |
JTZPPDRPHHIDCY-LGVAUZIVSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
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